4-(8-Phenyloctyl)benzoic acid
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Overview
Description
4-(8-Phenyloctyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It features a benzoic acid core with a long alkyl chain substituted with a phenyl group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Phenyloctyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 8-phenyloctyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of high-pressure reactors and advanced catalysts can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(8-Phenyloctyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The benzylic position of the alkyl chain can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids
Scientific Research Applications
4-(8-Phenyloctyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-(8-Phenyloctyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. The long alkyl chain and phenyl group contribute to the compound’s hydrophobic interactions, which can affect membrane permeability and protein binding .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylazo)benzoic acid: An azobenzene derivative with photo-isomerizable properties.
4-Phenoxybenzoic acid: Used in the synthesis of phenolic compounds.
Benzoic acid: The simplest aromatic carboxylic acid, widely used as a food preservative.
Uniqueness
4-(8-Phenyloctyl)benzoic acid is unique due to its long alkyl chain substituted with a phenyl group, which imparts distinct physical and chemical properties. This structural feature makes it particularly useful in applications requiring specific hydrophobic interactions and molecular recognition capabilities .
Properties
Molecular Formula |
C21H26O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(8-phenyloctyl)benzoic acid |
InChI |
InChI=1S/C21H26O2/c22-21(23)20-16-14-19(15-17-20)13-7-4-2-1-3-6-10-18-11-8-5-9-12-18/h5,8-9,11-12,14-17H,1-4,6-7,10,13H2,(H,22,23) |
InChI Key |
PPGBCJSBCRLVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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